4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol
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Overview
Description
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol typically involves a multi-step process. One common method includes the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to modulate pharmacokinetic properties, enhancing the compound’s efficacy and stability . The exact molecular targets and pathways can vary depending on the specific application, but they often involve interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol can be compared with other similar compounds, such as:
Cetirizine ethyl ester dihydrochloride: This compound shares a similar piperazine structure and is used as an antihistamine.
1-(diphenylmethyl)-2-(4-(3-chlorophenyl)-1-piperazinyl)ethanol: Another piperazine derivative with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which can be tailored for specific applications in medicine and industry .
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-24-19-12-15(6-7-18(19)23)14-21-8-10-22(11-9-21)17-5-3-4-16(20)13-17/h3-7,12-13,23H,2,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQSOSHORULYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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